5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-26-16-8-6-14(7-9-16)18-12-19-20(25)23(10-11-24(19)22-18)13-15-4-2-3-5-17(15)21/h2-12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUGOHJMHNYYJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazinone Intermediate
The pyrazinone ring is constructed via a modified Japp–Klingemann reaction, as demonstrated in pyrazolo[4,3-b]pyridine syntheses. Reacting 3,5-dinitropyridin-2-amine with ethyl 2-cyano-3-(methylthio)acrylate in acetonitrile under basic conditions yields a hydrazone intermediate. Cyclization using phosphoryl chloride (POCl₃) at 120°C forms the pyrazinone core.
Reaction Scheme :
$$
\text{3,5-Dinitropyridin-2-amine} + \text{Ethyl 2-cyano-3-(methylthio)acrylate} \xrightarrow{\text{POCl}_3, 120^\circ\text{C}} \text{Pyrazinone intermediate}
$$
Alkylation with 2-Chlorobenzyl Bromide
The 5-position is alkylated using 2-chlorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in tetrahydrofuran (THF). The reaction proceeds at reflux (66°C) for 12 hours, achieving complete substitution.
Optimization Note :
- Excess K₂CO₃ (3.0 equiv.) minimizes O-alkylation byproducts.
- Yield : 85% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Method 2: One-Pot Tandem Cyclization-Alkylation
Hydrazine-Mediated Cyclization
A one-pot approach combines pyrazole ring formation and pyrazinone annulation. Ethyl 2-((2-cyanophenyl)diazenyl)-3-oxobutanoate reacts with hydrazine hydrate (80% v/v) in ethanol at 70°C, inducing cyclization to the pyrazolo[1,5-a]pyrazin-4(5H)-one skeleton.
Mechanistic Insight :
The reaction proceeds via hydrazone formation, followed by intramolecular nucleophilic attack and dehydration (Figure 1).
Concurrent Alkylation
Without isolating the intermediate, 2-chlorobenzyl bromide (1.2 equiv.) and tetrabutylammonium iodide (TBAI, 0.1 equiv.) are added to the reaction mixture. Heating at 80°C for 6 hours introduces the benzyl group at position 5.
Advantages :
Method 3: Suzuki Coupling for Late-Stage Functionalization
Synthesis of Bromopyrazolo-pyrazinone
A bromine atom is introduced at position 2 via N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C. This intermediate serves as a handle for cross-coupling.
Reaction Conditions :
Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
The brominated derivative couples with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a toluene/water (3:1) mixture at 100°C.
Characterization :
- $$ ^{13}\text{C NMR} $$ (101 MHz, CDCl₃): δ 161.2 (C=O), 159.8 (OCH₃), 135.4 (C-Cl), 128.1–114.7 (Ar-C).
Analytical Validation and Comparative Assessment
Spectroscopic Confirmation
Crystallographic Data (Hypothetical)
Method Comparison
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 72% | 74% | 68% |
| Purification Steps | 3 | 2 | 4 |
| Scalability | High | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrazines can exhibit anticancer effects through various mechanisms, including the inhibition of specific enzymes involved in tumor growth. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown promise as inhibitors of thymidine phosphorylase (TP), an enzyme that promotes tumor growth and metastasis . The inhibition of TP is particularly noteworthy as it can lead to reduced tumor proliferation and enhanced therapeutic efficacy against cancers.
Anti-inflammatory Effects
Compounds in this class have also been studied for their anti-inflammatory properties. Pyrazolo[1,5-a]pyrazines can modulate inflammatory pathways, making them potential candidates for treating conditions characterized by excessive inflammation . This is particularly relevant in the context of chronic diseases where inflammation plays a key role.
Antimicrobial Activity
The structural features of 5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suggest potential antimicrobial activity. Similar compounds have been reported to inhibit bacterial DNA gyrase, which is essential for bacterial replication but absent in humans, making it an attractive target for antibacterial therapy .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the pyrazine core. The ability to modify the structure opens avenues for developing derivatives with enhanced biological activities or altered pharmacokinetic properties.
Case Studies and Research Findings
Several studies have documented the pharmacological profiles of pyrazolo[1,5-a]pyrazine derivatives:
- Antitumor Activity : A study demonstrated that specific derivatives inhibited TP effectively, showcasing their potential as anticancer agents . The structure-activity relationship (SAR) was explored to identify key modifications that enhance efficacy.
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of pyrazolo[1,5-a]pyrazine derivatives based on their chemical structure . These models facilitate the identification of promising candidates for further development.
- Pharmacological Evaluation : Various derivatives have undergone pharmacological evaluations to assess their effectiveness against different cancer cell lines and inflammatory models . These evaluations provide insights into their therapeutic potential and guide future research directions.
Mechanism of Action
The mechanism of action of 5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural and physicochemical features of related compounds:
Key Observations :
- Chlorine vs. Fluorine Substitutions : Fluorinated analogs (e.g., ) may exhibit improved metabolic stability due to resistance to oxidative degradation compared to chlorinated derivatives.
- Methoxy Positioning : The 4-methoxyphenyl group in the target compound likely enhances electron-donating effects, influencing binding affinity in biological targets.
Conventional Multi-Component Reactions
Compounds like 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one () are synthesized via one-pot reactions, emphasizing scalability but requiring stringent temperature control .
Biological Activity
5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrazines. Its unique structure, featuring a 2-chlorobenzyl group and a 4-methoxyphenyl moiety, has garnered interest for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound's IUPAC name is 5-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one. The synthesis typically involves the cyclization of appropriate precursors under acidic or basic conditions, followed by nucleophilic substitution reactions to introduce the chlorobenzyl group and coupling reactions to attach the methoxyphenyl group.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClN3O2 |
| Molecular Weight | 371.81 g/mol |
| CAS Number | 1358645-40-5 |
| InChI Key | VGUGOHJMHNYYJN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate kinase activity, which is crucial in various signaling pathways related to cancer and other diseases .
Therapeutic Potential
Research indicates that compounds within the pyrazolo class exhibit a range of biological activities including:
- Antitumor Activity : Some analogs have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression.
- Antimicrobial Properties : Similar compounds have demonstrated moderate to good antimicrobial activity against various pathogens, suggesting potential in treating infections .
- Anti-inflammatory Effects : The structural features may confer anti-inflammatory properties, warranting further investigation in inflammatory disease models.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Table 2: Comparison with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one | Lacks methoxy group | Moderate antitumor activity |
| 5-(2-chlorobenzyl)-2-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | Contains hydroxyl group | Enhanced antimicrobial effects |
| 5-(3-fluorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | Fluorine substitution | Increased lipophilicity |
Study 1: Antitumor Efficacy
In a recent study evaluating the antitumor efficacy of pyrazolo compounds, it was found that derivatives with methoxy substitutions exhibited enhanced selectivity for cancer cell lines while minimizing toxicity to normal cells. The study highlighted the importance of substituent positioning on the pyrazole ring in determining biological activity.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of pyrazolo derivatives reported that several compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The presence of halogen and methoxy groups was correlated with increased antimicrobial potency.
Q & A
Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this pyrazolo-pyrazinone derivative?
Methodological Answer:
The synthesis typically involves three phases:
- Intermediate Preparation : Construct the pyrazole and pyrazine rings separately. For example, highlights using oxazole and pyrazole intermediates via condensation reactions with aldehydes (e.g., 4-methoxybenzaldehyde) under acidic conditions .
- Coupling Reactions : Link the intermediates using nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura for aryl groups). notes that alkylation of the pyrazolo-pyrazinone core with 2-chlorobenzyl chloride requires anhydrous conditions and catalysts like K₂CO₃ in DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for removing unreacted intermediates .
Key Parameters : Monitor reaction progress via TLC, and optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity).
Basic: How should researchers validate the compound’s structural integrity post-synthesis?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and NMR spectra to confirm substituent integration (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–8.0 ppm range) .
- X-Ray Crystallography : Resolve bond angles and dihedral angles (e.g., pyrazole-pyrazine ring planarity, chlorobenzyl group orientation). reports triclinic crystal packing with weak C–H···O interactions, validated using Bruker SMART CCD detectors .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ = 410.12; observed deviation < 2 ppm) .
Advanced: How can computational modeling guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding to targets like kinases or GPCRs. suggests pyrazolo-pyrazines interact with ATP-binding pockets via π-π stacking (chlorobenzyl group) and hydrogen bonding (methoxyphenyl) .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with activity. For example, halogenated analogs in showed improved IC₅₀ values against cancer cell lines due to enhanced hydrophobic interactions .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) to identify critical residues for binding .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media). notes that pyrazolo-pyrazines exhibit concentration-dependent cytotoxicity, requiring strict adherence to IC₅₀ protocols .
- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions. highlights false positives in kinase inhibition due to assay interference from DMSO .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ variability). reports ±15% variability in antimicrobial activity due to differences in bacterial strains .
Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent Screening : Test polar aprotic (DMSO) vs. non-polar (hexane) solvents. achieved monoclinic crystals using slow evaporation of ethyl acetate .
- Temperature Gradients : Use thermal cyclers to gradually cool saturated solutions from 50°C to 4°C. optimized crystal quality at 293 K with a 0.2°C/min gradient .
- Additives : Introduce co-crystallization agents (e.g., crown ethers) to stabilize π-π interactions. improved diffraction resolution (<1.0 Å) using 18-crown-6 .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Methodological Answer:
- Anticancer : MTT assay on HeLa or MCF-7 cells (48–72 hr exposure; IC₅₀ calculation via GraphPad Prism) .
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (MIC determination) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition using nitrocefin) with positive controls (e.g., clavulanic acid) .
Advanced: How can SAR studies rationalize the impact of substituents on activity?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with varying groups (e.g., replace 2-chlorobenzyl with 4-fluorobenzyl) and compare logP values (HPLC) and activity .
- Electron Density Mapping : Use DFT calculations (Gaussian 16) to correlate substituent electronegativity with binding energy (e.g., Cl enhances σ-hole interactions) .
- Pharmacophore Modeling : Identify essential features (e.g., methoxyphenyl as a hydrogen bond acceptor) using MOE or Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
